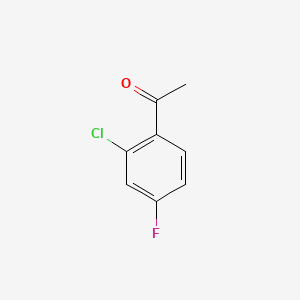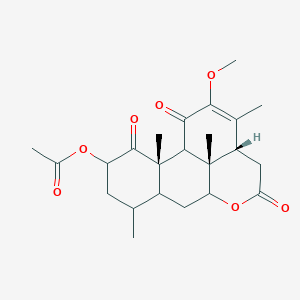
6-Methoxybenzofuran
Vue d'ensemble
Description
6-Methoxybenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a methoxy group attached at the 6th position
Mécanisme D'action
Target of Action
The primary target of 6-Methoxybenzofuran is the BMP2–ERK–ATF4 axis . This axis plays a crucial role in promoting osteoblast differentiation, which is essential for bone formation .
Mode of Action
This compound interacts with its targets by upregulating the expression of BMP-2 , a protein that is vital for bone formation . This upregulation accelerates bone turnover and increases the proportion of osteoblasts .
Biochemical Pathways
The compound affects the BMP2–ERK–ATF4 pathway , leading to the promotion of osteoblast differentiation . Osteoblasts are cells that synthesize bone, and their differentiation is a critical process in bone formation and remodeling.
Result of Action
The administration of this compound promotes bone formation and increases bone mass in mice with low bone mass . This indicates that the compound’s action results in a significant increase in bone density, which could be beneficial in the treatment of conditions like osteoporosis.
Analyse Biochimique
Biochemical Properties
6-Methoxybenzofuran has been found to play a significant role in biochemical reactions. It has been associated with the BMP2–ERK–ATF4 axis that promotes osteoblast differentiation . This suggests that this compound interacts with proteins such as BMP2, ERK, and ATF4, and these interactions could be crucial in its biochemical function .
Cellular Effects
In terms of cellular effects, this compound has been shown to promote bone formation and increase bone mass in mice with low bone mass . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the BMP2–ERK–ATF4 axis that promotes osteoblast differentiation . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote bone formation and increase bone mass . The effects of varying dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
Given its role in promoting osteoblast differentiation, it may interact with enzymes or cofactors involved in bone metabolism .
Transport and Distribution
Given its role in promoting osteoblast differentiation, it may be transported to sites of bone formation .
Subcellular Localization
Given its role in promoting osteoblast differentiation, it may be localized to sites of bone formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzofuran typically involves the following steps:
Starting Material: The reaction begins with 2-hydroxy-4-methoxybenzaldehyde.
Formation of this compound: This intermediate undergoes a reaction with chloroacetic acid in the presence of acetic anhydride to form this compound.
Demethylation: The final step involves demethylation using sodium 1-dodecanethiolate at 130°C to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be safe, cost-effective, and environmentally benign, achieving high yields and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-hydroxybenzofuran, while substitution reactions can produce various halogenated or nitrated derivatives .
Applications De Recherche Scientifique
6-Methoxybenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxybenzofuran: Similar in structure but with a hydroxyl group instead of a methoxy group.
Benzofuran: The parent compound without any substituents.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness
6-Methoxybenzofuran is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its role in promoting bone formation. Its methoxy group enhances its pharmacokinetic properties, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
6-methoxy-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYKSLFXWMWVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415654 | |
| Record name | 6-Methoxybenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-63-8 | |
| Record name | 6-Methoxybenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-methoxybenzofuran?
A1: The molecular formula of this compound is C9H8O2, and its molecular weight is 148.16 g/mol.
Q2: Are there any efficient synthetic routes for this compound and its derivatives?
A2: Yes, several synthetic methods have been explored. One approach involves the Lewis acid-catalyzed cyclization of (Z)-3-(dimethylamino)-2-aryloxy-1-arylprop-2-en-1-ones to produce 2-aroylbenzofurans, which can then be reduced to yield substituted 2-benzylbenzofurans. [] Another method utilizes a Suzuki coupling reaction starting from 5-bromo-6-methoxybenzofuran and methyl 2-iodo-3-pyrazinecarboxylate to synthesize pyrazinopsoralen, a pyrazine ring-fused monofunctional psoralen derivative. []
Q3: Has the synthesis of 6-hydroxybenzofuran, a related compound, been investigated?
A3: Yes, researchers have developed an improved and scalable synthesis of 6-hydroxybenzofuran. []
Q4: What are some of the known biological activities of this compound derivatives?
A4: Research suggests that certain this compound derivatives exhibit a range of biological activities, including anti-resorptive and anabolic effects on bone, [] inhibition of tumor cell growth, [] and anti-protozoal properties. []
Q5: Can you provide an example of how this compound derivatives interact with their targets to produce biological effects?
A5: One study demonstrated that a this compound compound (I-9) promotes bone formation and increases bone mass in mice by activating the BMP2-ERK-ATF4 axis, a signaling pathway crucial for osteoblast differentiation. []
Q6: Are there any this compound derivatives being investigated for specific therapeutic applications?
A6: Yes, a radioiodinated benzofuran-3-yl-(indol-3-yl)maleimide derivative has been synthesized and preliminarily characterized as a potential SPECT imaging probe for detecting glycogen synthase kinase-3β (GSK-3β) in the brain. [] Another study explored the use of a new iodoacetamidobenzofuran derivative, TR120, as a potential treatment for chronic myeloid leukemias (CMLs), particularly those resistant to imatinib. []
Q7: How do modifications to the structure of this compound affect its biological activity?
A7: Research indicates that the presence and position of hydroxyl and methoxy groups significantly influence the antifungal activity of this compound derivatives. [] Studies on 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites highlight the importance of specific substitutions on the benzofuran core for binding affinity and biological activity. []
Q8: Have there been any computational studies on the SAR of this compound derivatives?
A8: Limited information is available on computational studies specifically focusing on the SAR of this compound derivatives within the provided research articles.
Q9: Can you describe some reactions that this compound derivatives undergo?
A9: this compound-2,3-dione has been shown to undergo photochemical reactions with styrene and β-ethoxystyrene. [, ] Additionally, the reactions of 2-phenyl-2H-1-benzopyrans and 2-phenyl-4H-1-benzopyrans with lead(IV) acetate yield 2-benzoyl-6-methoxybenzofuran and other products. []
Q10: Are there any specific applications of this compound derivatives in organic synthesis?
A10: Dianionic species derived from benzofurancarboxylic acids, such as lithium 2-lithiobenzofuran-3-carboxylate, have been explored as synthetic intermediates in organic chemistry. []
Q11: Are there any natural sources of this compound derivatives?
A11: Yes, this compound derivatives have been isolated from various natural sources, including the roots of Zanthoxylum flavum, [] the tropical plant Dorstenia gigas, [] and the roots of Dorstenia contrajerva. []
Q12: Can you give an example of a natural product containing a this compound moiety and its biological activity?
A12: Sesbagrandiflorain A, a this compound derivative isolated from the stem barks of Sesbania grandiflora, has been identified and its structure revised. [, ] Vignafuran, another natural this compound derivative, has been synthesized and studied for its antifungal properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)





![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)




